molecular formula C22H26N6O B11026852 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11026852
M. Wt: 390.5 g/mol
InChI Key: IISNSLCFFPDHPM-UHFFFAOYSA-N
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Description

6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a triazine ring, which adds to its chemical versatility.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

6-ethyl-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C22H26N6O/c1-4-16-7-10-20-19(11-16)15(2)25-22(26-20)27-21-23-13-28(14-24-21)12-17-5-8-18(29-3)9-6-17/h5-11H,4,12-14H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

IISNSLCFFPDHPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the triazine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it into a more saturated form.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while nucleophilic substitution can introduce various functional groups into the triazine ring.

Scientific Research Applications

6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, while the triazine ring can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methoxybenzylamine: This compound shares the methoxybenzyl group but lacks the quinazoline and triazine rings.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar methoxybenzyl group but features a pyrazole ring instead of quinazoline and triazine.

Uniqueness

The uniqueness of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine lies in its combined quinazoline and triazine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antifungal activities, cytotoxic effects on cancer cells, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N7O4C_{23}H_{29}N_7O_4, indicating a relatively large and complex structure that may contribute to its diverse biological activities. The presence of both quinazoline and triazine moieties suggests potential interactions with various biological targets.

Antibacterial Activity

Research has shown that derivatives of quinazoline and triazine compounds exhibit notable antibacterial properties. For instance:

  • Study Findings : A series of related compounds were screened against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Compounds similar to the target compound demonstrated significant activity against these pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)Activity Level
6-Ethyl CompoundStaphylococcus aureus25High
6-Ethyl CompoundEscherichia coli50Moderate
6-Ethyl CompoundKlebsiella pneumoniae30High

Antifungal Activity

The antifungal potential of the compound was also evaluated:

  • Case Studies : In vitro studies indicated that the compound exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. The results showed that it could inhibit fungal growth effectively at certain concentrations, suggesting a promising avenue for treating fungal infections .
CompoundTarget FungusMIC (µg/mL)Activity Level
6-Ethyl CompoundCandida albicans40Moderate
6-Ethyl CompoundAspergillus fumigatus35High

Cytotoxic Activity

Further investigations into the cytotoxic effects on human cancer cell lines revealed:

  • Cytotoxicity Tests : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Results indicated that it exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that the compound may have potential as an anticancer agent .
Cell LineIC50 (µM)Activity Level
MCF-715High
HCT11620Moderate
HepG218High

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The structural features allow it to interact with specific targets within microbial cells, leading to growth inhibition.

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